Thalidomide-O-C6-NH2 TFA is a compound derived from thalidomide, a drug originally developed in the 1950s as a sedative and later found to have immunomodulatory properties. This specific compound features an amine group attached to a benzene ring (C6) and is often used in research related to its therapeutic effects, particularly in treating conditions like multiple myeloma and leprosy. The TFA (trifluoroacetic acid) component indicates the presence of a trifluoroacetyl group, which is commonly used in organic synthesis and purification processes.
Thalidomide was first synthesized by Chemie Grünenthal in Germany. Its derivatives, including Thalidomide-O-C6-NH2 TFA, are typically produced in laboratory settings for research purposes. The compound's synthesis often involves modifying the thalidomide structure to enhance its pharmacological properties or alter its solubility and bioavailability.
Thalidomide-O-C6-NH2 TFA falls under the category of pharmaceutical compounds and is classified as an immunomodulator. It is also recognized as a member of the benzamide chemical family due to its structural characteristics.
The synthesis of Thalidomide-O-C6-NH2 TFA generally involves several key steps:
The reaction conditions must be carefully controlled, including temperature, solvent choice (often polar aprotic solvents), and reaction time, to ensure high yields and purity of the final product. Purification methods such as recrystallization or chromatography are commonly employed to isolate Thalidomide-O-C6-NH2 TFA from byproducts.
Thalidomide-O-C6-NH2 TFA has a complex molecular structure characterized by:
The molecular formula can be represented as C_{15}H_{14}F_{3}N_{1}O_{2}, reflecting its composition.
The molecular weight of Thalidomide-O-C6-NH2 TFA is approximately 309.27 g/mol. Its structural representation can be depicted using standard chemical notation, highlighting key functional groups and connectivity.
Thalidomide-O-C6-NH2 TFA participates in various chemical reactions, including:
The reactivity of Thalidomide-O-C6-NH2 TFA is influenced by the electronic properties imparted by the trifluoroacetyl group, which can stabilize certain intermediates during chemical transformations.
Thalidomide-O-C6-NH2 TFA exerts its biological effects primarily through modulation of the immune system. It is known to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation.
Research indicates that this compound may also influence angiogenesis and immune cell function, making it relevant for therapeutic applications in diseases characterized by dysregulated immune responses.
Thalidomide-O-C6-NH2 TFA has several applications in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: